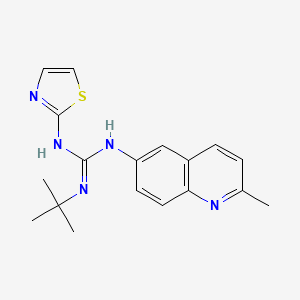
Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are often used in various chemical reactions and applications. This particular compound features a quinoline and thiazole moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-thiazolyl)- typically involves multi-step organic synthesis. The process may start with the preparation of the quinoline and thiazole intermediates, followed by their coupling with a guanidine derivative. Common reagents used in these reactions include strong bases, coupling agents, and solvents like dichloromethane or ethanol. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve automated synthesis using flow chemistry techniques. This allows for precise control over reaction conditions and scalability. The use of high-throughput screening and optimization can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the quinoline or thiazole rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, guanidine derivatives are often studied for their potential as enzyme inhibitors or modulators of biological pathways.
Medicine
Industry
In the industrial sector, such compounds can be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-thiazolyl)- likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoline and thiazole moieties may play a crucial role in binding to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-pyridyl)
- Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-imidazolyl)
- Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-pyrimidinyl)
Uniqueness
The presence of the thiazole ring in Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-thiazolyl)- distinguishes it from other similar compounds. This structural feature may impart unique chemical reactivity and biological activity, making it a valuable compound for research and application.
Properties
CAS No. |
72041-93-1 |
|---|---|
Molecular Formula |
C18H21N5S |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
2-tert-butyl-1-(2-methylquinolin-6-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C18H21N5S/c1-12-5-6-13-11-14(7-8-15(13)20-12)21-16(23-18(2,3)4)22-17-19-9-10-24-17/h5-11H,1-4H3,(H2,19,21,22,23) |
InChI Key |
ZEPDHDKSJJLHQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)NC(=NC(C)(C)C)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Chloroacetyl)phenyl]acetonitrile](/img/structure/B14468077.png)
![2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate](/img/structure/B14468098.png)
![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)
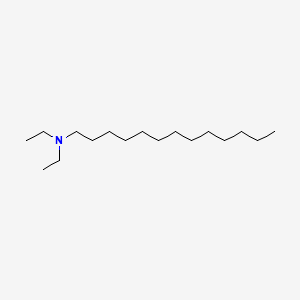
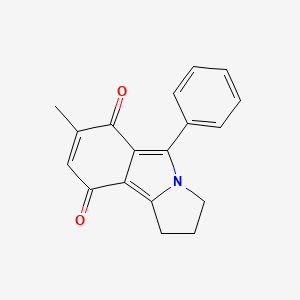
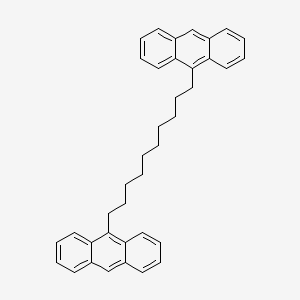
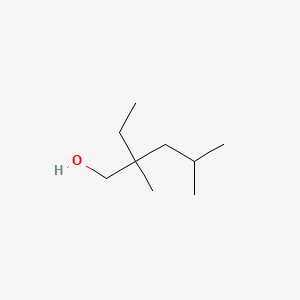
![6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14468153.png)
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)

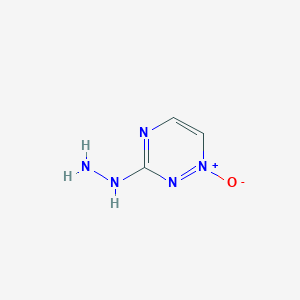

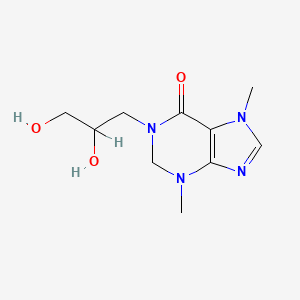
![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
